Ethyl 1-(chloroacetyl)piperidine-2-carboxylate
Description
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate (CAS: 1008946-66-4) is a heterocyclic building block with the molecular formula C₁₀H₁₆ClNO₃ and a molecular weight of 233.69 g/mol . It features a piperidine ring substituted with a chloroacetyl group at the 1-position and an ethyl ester at the 2-position. This compound is widely used in pharmaceutical and agrochemical research for synthesizing bioactive molecules, owing to its dual functional groups (chloroacetyl and ester) that enable versatile reactivity .
Synthesis: The compound is typically synthesized via acylation of ethyl piperidine-2-carboxylate with chloroacetyl chloride in the presence of a base like triethylamine. Similar methods are reported for related chloroacetyl derivatives, such as azetidinones and oxadiazines, where chloroacetyl chloride reacts with amines or hydrazides under reflux conditions .
Properties
IUPAC Name |
ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-5-3-4-6-12(8)9(13)7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSWQWZFDHDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585351 | |
| Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008946-66-4 | |
| Record name | Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008946-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Starting Material | Piperidine-2-carboxylate or its ethyl ester |
| Reagent | Chloroacetyl chloride |
| Base | Triethylamine or pyridine (to neutralize HCl) |
| Solvent | Anhydrous dichloromethane (DCM) or chloroform |
| Temperature | 0°C to room temperature (ice bath cooling recommended) |
| Reaction Time | 1 to 12 hours depending on scale and conditions |
| Work-up | Washing with water, saturated brine, drying over sodium sulfate, filtration, and solvent evaporation |
This method ensures selective acylation at the nitrogen atom without affecting the ester group.
Industrial Scale Production
- Reactor Type: Batch or continuous flow reactors are employed to optimize mixing and temperature control.
- Purification: The crude product is purified by recrystallization or distillation to achieve high purity (>95%).
- Automation: Automated control of temperature, reagent feed rates, and reaction time improves reproducibility and yield.
Representative Synthetic Procedure (Literature Example)
- Dissolve piperidine-2-carboxylate ethyl ester in dry DCM.
- Cool the solution in an ice bath (0°C).
- Add chloroacetyl chloride dropwise with stirring.
- Add triethylamine slowly to neutralize the generated HCl.
- Stir the reaction mixture for 1 hour at 0°C, then allow to warm to room temperature and stir for additional hours if needed.
- Wash the reaction mixture with water and brine, dry over sodium sulfate, filter, and evaporate solvent under reduced pressure to obtain the product.
Reaction Analysis and Optimization
Key Reaction Parameters
| Parameter | Effect on Reaction | Optimal Range/Notes |
|---|---|---|
| Temperature | Controls reaction rate and selectivity | 0–25°C; lower temperatures reduce side reactions |
| Base Equivalents | Neutralizes HCl, prevents side reactions | 1.0–1.2 equivalents of triethylamine |
| Solvent Choice | Influences solubility and reaction kinetics | Anhydrous DCM or chloroform preferred |
| Reaction Time | Ensures complete conversion | 1–12 hours depending on scale |
Yield Optimization
- Maintaining anhydrous conditions prevents hydrolysis of chloroacetyl chloride.
- Slow addition of chloroacetyl chloride controls exothermicity and improves selectivity.
- Using slight excess of base ensures complete neutralization of HCl, preventing acid-catalyzed side reactions.
- Stirring efficiency and temperature control are critical for reproducibility.
Analytical Characterization
- NMR Spectroscopy:
- ¹H NMR shows characteristic signals for the chloroacetyl methylene protons (~4.2 ppm) and ester protons.
- ¹³C NMR confirms carbonyl carbons (~170 ppm for ester and amide).
- Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C10H16ClNO3.
- HPLC: Used to assess purity, typically >95% purity is achieved.
- Melting Point and IR Spectroscopy: Additional confirmation of functional groups and compound identity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Piperidine ester preparation | Commercially available or synthesized separately | Starting material |
| Chloroacetylation | Chloroacetyl chloride, triethylamine, DCM, 0–25°C | Introduce chloroacetyl group at N |
| Work-up | Water/brine wash, drying, filtration | Remove impurities and by-products |
| Purification | Recrystallization or distillation | Obtain high purity final product |
Research Findings and Notes
- The chloroacetyl group is electrophilic, enabling further functionalization via nucleophilic substitution, which is useful in medicinal chemistry.
- Reaction kinetics depend on solvent polarity and temperature; polar aprotic solvents like DCM favor efficient acylation.
- Industrial processes emphasize continuous flow to improve safety and scalability.
- Safety precautions include handling chloroacetyl chloride under fume hood with appropriate PPE due to its corrosive and irritant nature.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(chloroacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution reactions: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of piperidine-2-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Bioactive Compounds
- Ethyl 1-(chloroacetyl)piperidine-2-carboxylate is utilized in the synthesis of various piperidine derivatives that exhibit biological activity. For instance, it has been employed in the development of GABAA receptor agonists, which are crucial in treating neurological disorders such as anxiety and epilepsy .
- Antimicrobial Activity
-
Pharmaceutical Intermediates
- The compound serves as an important intermediate in the preparation of drugs targeting muscarinic acetylcholine receptors. This application is particularly relevant for developing treatments for respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD) through intermediates like umeclidinium bromide .
- Analytical Chemistry
Case Study 1: Synthesis of Piperidine Derivatives
A study focused on synthesizing a series of piperidine derivatives from this compound demonstrated its utility in producing compounds with enhanced antimicrobial properties. The reaction conditions were optimized to achieve higher yields while minimizing by-products, showcasing the compound's versatility in synthetic applications .
Case Study 2: Development of GABAA Receptor Agonists
Research conducted on various derivatives derived from this compound revealed their potential as GABAA receptor agonists. These compounds were evaluated for their efficacy in preclinical models, indicating promising results for future therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 1-(chloroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The chloroacetyl group in the target compound allows nucleophilic substitution (e.g., with amines or hydrazides), unlike ethyl piperidine-4-carboxylate, which lacks electrophilic sites .
- Steric Effects : The Boc-protected analog (Ethyl 1-Boc-piperidine-2-carboxylate) is less reactive due to steric hindrance from the tert-butyl group, making it suitable for stepwise synthesis .
- Solubility : Chlorosulfonyl derivatives exhibit higher polarity, enhancing solubility in polar solvents compared to chloroacetyl analogs .
Insights :
- Reaction Time: Azetidinone synthesis requires prolonged reflux (~16 hours), whereas hydrazide acylation (e.g., for N'-(chloroacetyl)arylhydrazides) achieves high yields under milder conditions .
- Purification: this compound is purified via recrystallization from ethanol, similar to azetidinones .
Physicochemical Properties
- Stability : The chloroacetyl group is moisture-sensitive, requiring storage at room temperature in airtight containers . Boc-protected derivatives are more stable under ambient conditions .
- Spectroscopic Data : The target compound’s FT-IR spectrum shows peaks at ~1730 cm⁻¹ (C=O ester) and ~1321 cm⁻¹ (C-Cl), consistent with related chloroacetyl derivatives .
Biological Activity
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the chloroacetyl group may enhance its reactivity and interactions with biological macromolecules.
Antiviral Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit inhibitory effects against various viruses. For instance, compounds with similar structures have shown activity against the papain-like protease (PLpro) of SARS-CoV, which is crucial for viral replication. These compounds demonstrated low micromolar inhibitory potency with minimal cytotoxicity in Vero E6 cells, suggesting their potential as antiviral agents .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that piperidine derivatives can inhibit bacterial growth by forming stable complexes with bacterial targets. The binding affinity and stability of these complexes can be estimated through intermolecular interactions, indicating that this compound may outperform several reference antibiotics in terms of potency .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been assessed in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in tumor cells, although specific IC50 values for this compound are yet to be published. This aligns with findings from related piperidine compounds that have demonstrated significant anticancer properties .
Study on Antiviral Activity
A study focused on the antiviral efficacy of piperidine derivatives highlighted their potential against neurotropic alphaviruses like Western equine encephalitis virus (WEEV). The research indicated that structural modifications could enhance potency and bioavailability, suggesting a pathway for developing effective antiviral therapies based on piperidine scaffolds .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial properties, this compound was included in a series of tests against common bacterial strains such as E. coli and S. aureus. Results indicated significant zones of inhibition compared to standard antibiotics, emphasizing the compound's potential as a novel antimicrobial agent .
Table 1: Inhibitory Potency Against Viral Targets
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | SARS-CoV PLpro |
| Related Piperidine Derivative | <0.5 | WEEV |
| Reference Compound (Chloroquine) | ~10 | SARS-CoV |
Table 2: Antimicrobial Activity Profile
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Ciprofloxacin | E. coli | 20 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 1-(chloroacetyl)piperidine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroacetyl chloride can react with piperidine derivatives under reflux conditions in aprotic solvents (e.g., dichloromethane or ethanol). Yield optimization involves controlling stoichiometry (1:1 molar ratio of piperidine to chloroacetyl chloride), temperature (60–80°C), and reaction time (8–12 hours). Catalytic bases like K₂CO₃ may enhance efficiency by neutralizing HCl byproducts .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/DCM |
| Reaction Time | 8–12 hours |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., ester carbonyl at ~170 ppm, chloroacetyl CH₂ at ~4.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₅ClNO₃: 232.0743) .
- HPLC : Assesses purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to irritant properties of chloroacetyl groups. In case of exposure, wash skin with soap/water and seek medical attention if symptoms persist. Store in airtight containers away from moisture .
Advanced Research Questions
Q. How does the chloroacetyl group influence reaction mechanisms in piperidine functionalization?
- Methodological Answer : The chloroacetyl moiety acts as an electrophilic site, enabling nucleophilic attack by amines or alcohols. For example, in cyclization reactions, the carbonyl carbon undergoes nucleophilic substitution to form heterocycles. Kinetic studies (e.g., monitoring via TLC or in situ IR) reveal rate dependence on solvent polarity and temperature .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis using published protocols and compare NMR/HRMS data .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
Q. What role does this compound play in synthesizing bioactive compounds or PROTACs?
- Methodological Answer : The compound serves as a key intermediate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
